molecular formula C9H17N3O2S B13503086 tert-butyl N-(1-carbamothioylazetidin-3-yl)carbamate

tert-butyl N-(1-carbamothioylazetidin-3-yl)carbamate

Cat. No.: B13503086
M. Wt: 231.32 g/mol
InChI Key: BFSZAKLXYNDMHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(1-carbamothioylazetidin-3-yl)carbamate is a carbamate derivative featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with a carbamothioyl (-NH-CS-NH₂) group at the 1-position and a tert-butoxycarbonyl (Boc) protecting group at the 3-position. The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the carbamothioyl moiety may participate in hydrogen bonding or metal coordination, influencing reactivity and crystal packing .

Properties

Molecular Formula

C9H17N3O2S

Molecular Weight

231.32 g/mol

IUPAC Name

tert-butyl N-(1-carbamothioylazetidin-3-yl)carbamate

InChI

InChI=1S/C9H17N3O2S/c1-9(2,3)14-8(13)11-6-4-12(5-6)7(10)15/h6H,4-5H2,1-3H3,(H2,10,15)(H,11,13)

InChI Key

BFSZAKLXYNDMHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C(=S)N

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-(1-carbamothioylazetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable azetidine derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with azetidine derivatives in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

2.1. NMR Spectroscopy

  • 1H NMR :

    • tert-Butyl group: Singlet at ~1.3–1.5 ppm (9H).

    • Azetidin-3-yl protons: Split into doublets or multiplets depending on substitution .

    • Carbamate NH: Broad peak at ~5–8 ppm (if unprotected).

  • 13C NMR :

    • Carbonyl carbons: ~150–160 ppm.

    • Azetidine ring carbons: ~30–50 ppm .

2.2. Molecular Weight and Formula

For structural analogs like tert-butyl (1-benzylazetidin-3-yl)carbamate:

PropertyValue
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
CAS Number1000577-78-5

3.1. Boc Protection

  • Reagents : Boc anhydride, NaOH, DMAP.

  • Conditions : Room temperature, THF or DCM solvent.

  • Yield : Typically >80% for primary amines .

3.2. Curtius Rearrangement

  • Reagents : Sodium azide, Boc anhydride, Zn(OTf)2, tetrabutylammonium bromide.

  • Conditions : Low temperature (e.g., −78°C), inert atmosphere.

  • Yield : High yields reported for functional group-tolerant methods .

3.3. Deprotection

  • Boc Removal : Acidic conditions (e.g., TFA, HCl) or magic blue catalyst with triethylsilane .

  • Example : tert-butyl azetidin-3-ylcarbamate hydrochloride (CAS 217806-26-3) undergoes deprotection to yield the amine .

Challenges and Considerations

  • Stability : tert-Butyl carbamates are stable under basic conditions but require acidic deprotection.

  • Regioselectivity : Azetidine ring substitution patterns influence reactivity (e.g., 3- vs. 1-position) .

  • Analytical Complexity : Thioamide groups may complicate NMR analysis due to broad peaks or splitting.

Comparison of Analogous Compounds

CompoundCAS NumberMolecular WeightKey Feature
tert-butyl (1-benzylazetidin-3-yl)carbamate1000577-78-5262.35 g/molBenzyl substituent
tert-butyl azetidin-3-ylcarbamate hydrochloride217806-26-3208.68 g/molHydrochloride salt
tert-butyl (1-benzhydrylazetidin-3-yl)carbamate91189-18-3338.4 g/molBulky benzhydryl group

References

Scientific Research Applications

tert-Butyl N-(1-carbamothioylazetidin-3-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-carbamothioylazetidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The azetidine moiety may also interact with biological targets, modulating their function and activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Substituents/Features Potential Applications
This compound Not Provided C₉H₁₇N₃O₂S Azetidine, carbamothioyl, Boc Drug intermediate, H-bond donor
tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate 1052713-47-9 C₁₀H₁₉FN₂O₂ Piperidine, fluorine, Boc Fluorinated bioactive molecules
tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate 473839-06-4 C₁₁H₂₂N₂O₂ Piperidine, methyl, Boc Conformational studies
tert-Butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate 1376373-18-0 C₁₀H₁₆N₂O₂S Thiazole, dimethyl, Boc Heterocyclic drug scaffolds
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate 880545-32-4 C₁₁H₂₀N₂O₂ Bicyclic amine, Boc Rigid backbone for ligand design

Key Findings

Azetidine vs. Piperidine derivatives (e.g., 1052713-47-9) exhibit greater conformational flexibility, which may enhance binding to biological targets but reduce metabolic stability .

Functional Group Variations: The carbamothioyl group (-NH-CS-NH₂) in the target compound provides hydrogen-bonding capabilities distinct from fluorine (e.g., 1052713-47-9) or methyl groups (e.g., 473839-06-4). Thiourea derivatives are known to act as hydrogen-bond donors and acceptors, influencing crystal packing and solubility . Fluorinated analogues (e.g., 1052713-47-9) may exhibit improved bioavailability due to enhanced lipophilicity and metabolic resistance .

Crystallographic Behavior :

  • Hydrogen-bonding patterns in carbamothioyl-containing compounds likely differ from those in thiazole or bicyclic derivatives. For example, thiazole-based carbamates (e.g., 1376373-18-0) may form π-π stacking interactions absent in azetidine systems .
  • SHELX programs have been widely used to refine crystal structures of similar carbamates, suggesting applicability for the target compound’s structural analysis .

Research Implications and Limitations

  • Synthetic Utility : The carbamothioyl group offers unique reactivity for thiourea-based catalysts or metal coordination complexes, unlike simpler Boc-protected amines.
  • Data Gaps : Experimental data on solubility, stability, and biological activity of the target compound are lacking. Comparative studies using X-ray crystallography (via SHELX ) or thermodynamic analyses are recommended.
  • Safety Considerations : Analogous SDS sheets emphasize the need for rigorous safety protocols during synthesis and handling .

Biological Activity

tert-butyl N-(1-carbamothioylazetidin-3-yl)carbamate is a novel compound with potential implications in medicinal chemistry, particularly due to its structural characteristics and biological activity. This article synthesizes current research findings, case studies, and relevant data regarding its biological activity.

  • Molecular Formula : C9H17N3O2S
  • Molecular Weight : 231.32 g/mol
  • CAS Number : 2639449-45-7

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various biological activities, including potential therapeutic effects and toxicity profiles. The compound's unique structure suggests that it could interact with biological systems in significant ways.

The mechanisms through which this compound may exert its effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes related to neurodegenerative diseases, such as acetylcholinesterase and β-secretase .
  • Reduction of Cytokine Production : In vitro studies suggest that related compounds can reduce the production of pro-inflammatory cytokines, potentially mitigating neuroinflammation associated with conditions like Alzheimer's disease .

Case Studies and Research Findings

  • Neuroprotective Effects :
    • In a study involving astrocyte cultures treated with amyloid-beta (Aβ) peptides, compounds similar to this compound demonstrated a protective effect against cell death induced by Aβ. The reduction in TNF-α levels was noted, indicating a potential mechanism for neuroprotection .
  • Toxicity Assessments :
    • Preliminary toxicity assessments indicate that the compound may pose risks if ingested or inhaled. Careful handling is recommended during laboratory procedures.
  • Comparative Studies :
    • Comparative analysis with structurally similar compounds highlights the unique aspects of this compound, suggesting that modifications to its structure could enhance its biological activity. For instance, compounds with additional functional groups have shown increased potency in inhibiting Aβ aggregation .

Data Table: Biological Activity Comparison

Compound NameMechanism of ActionBiological ActivityReference
This compoundPotential inhibition of Aβ aggregationModerate neuroprotective effects
M4 (related compound)Inhibition of β-secretase and acetylcholinesterase85% inhibition of Aβ aggregation at 100 μM
BenzhydrylamineLacks azetidine structureNo significant neuroprotective effect

Q & A

Basic: What synthetic routes are commonly employed to prepare tert-butyl N-(1-carbamothioylazetidin-3-yl)carbamate, and how can reaction yields be optimized?

Answer:
The synthesis typically involves multi-step protection-deprotection strategies. A key step is the introduction of the carbamothioyl group to the azetidine ring, often via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate intermediates (e.g., tert-butyl N-(azetidin-3-yl)carbamate) are functionalized with thiourea derivatives under anhydrous conditions . Optimization includes:

  • Temperature control : Maintaining 0–5°C during thiourea coupling to minimize side reactions.
  • Catalytic activation : Using EDCI/HOBt for amide bond formation to enhance efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization improves purity. Yield discrepancies (e.g., 50–80%) may arise from residual moisture; strict anhydrous protocols are recommended .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:
A combination of spectroscopic and analytical methods is used:

  • NMR : 1^1H and 13^13C NMR verify azetidine ring geometry (e.g., coupling constants for chair vs. boat conformers) and carbamate/thioamide functional groups .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 275.1).
  • Elemental analysis : Carbon/nitrogen ratios validate stoichiometry .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) .

Advanced: What challenges arise in resolving crystal structures of this compound, and how are they addressed?

Answer:
Crystallization challenges include:

  • Poor crystal growth : Due to conformational flexibility of the azetidine ring. Slow vapor diffusion (e.g., ether into dichloromethane) promotes ordered packing .
  • Disorder modeling : SHELXL refinement tools (PART and SIMU commands) resolve positional disorder in the tert-butyl group .
  • Hydrogen bonding : ORTEP-3 visualizes weak S···H interactions between thiourea and carbamate groups, guiding space group assignment (e.g., P11 vs. P212_1/c) .

Advanced: How can computational methods predict reactivity or stability under varying conditions?

Answer:

  • DFT calculations : Gaussian or ORCA software models thiourea tautomerization (e.g., thione vs. thiol forms) and predicts stability in acidic/basic conditions .
  • Solvent effects : COSMO-RS simulations identify optimal solvents (e.g., DMF vs. THF) for synthesis based on solvation free energy .
  • Degradation pathways : Molecular dynamics (MD) simulations at 298K predict hydrolysis susceptibility of the carbamate group in aqueous buffers .

Advanced: How should researchers reconcile contradictory data in spectroscopic or crystallographic analyses?

Answer:

  • NMR vs. XRD discrepancies : For example, solution-state NMR may suggest a dominant conformer, while XRD shows a minor one. Variable-temperature NMR (VT-NMR) at 25–60°C resolves dynamic equilibria .
  • Purity artifacts : Impurities (e.g., oxidized thiourea) mimic spectral peaks. LC-MS cross-referencing with synthetic intermediates clarifies anomalies .
  • Twinned crystals : SHELXD identifies twin laws (e.g., twofold rotation) to correct intensity merging errors in diffraction data .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (thiourea derivatives are potential irritants) .
  • Ventilation : Fume hoods for weighing/purification to avoid inhalation of fine particulates .
  • Waste disposal : Segregate organic waste (e.g., acetonitrile extracts) for incineration; avoid aqueous release due to bioaccumulation risks .

Advanced: What mechanistic insights exist for its reactivity in cross-coupling reactions?

Answer:

  • Buchwald-Hartwig amination : The azetidine nitrogen participates in palladium-catalyzed C–N coupling. Chelating ligands (XPhos) enhance turnover by stabilizing Pd(0) intermediates .
  • Thiourea as directing group : DFT studies show sulfur coordination to transition metals (e.g., Ru), enabling regioselective C–H functionalization .
  • Acid sensitivity : Carbamate cleavage under TFA generates free amines, monitored by in situ IR (C=O stretch at 1680 cm1^{-1}) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.